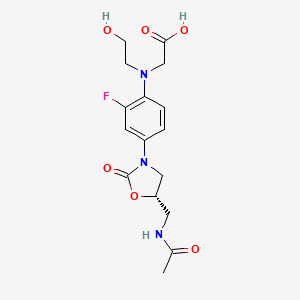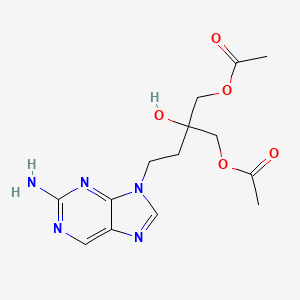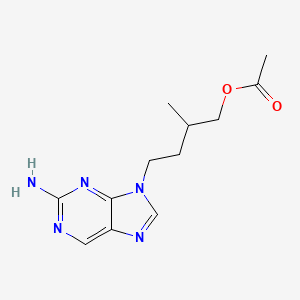
19-Hydroxy-10-deacetyl Baccatin-III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Hydroxy-10-deacetyl Baccatin-III: is a naturally occurring compound extracted from the yew tree (Taxus species). It is a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug. This compound is known for its complex structure and significant role in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 19-Hydroxy-10-deacetyl Baccatin-III typically involves the extraction from the needles of Taxus species. The process includes several steps:
Extraction: Ultrasonic-assisted extraction using solvents like ethanol or methanol.
Purification: The extract undergoes purification through chromatography techniques to isolate the desired compound.
Industrial Production Methods: Industrial production often employs biotransformation methods. For instance, whole-cell biotransformation using microbial strains expressing specific enzymes can convert 10-deacetylbaccatin III to this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often catalyzed by enzymes or chemical oxidants.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes like oxidases or chemical oxidants such as hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products: The reactions typically yield derivatives of 19-Hydroxy-10-deacetyl Baccatin-III with modified functional groups, which can be further utilized in the synthesis of paclitaxel and its analogs .
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: Used as a precursor in the synthesis of complex diterpenoid compounds, including paclitaxel.
Biology:
Enzyme Studies: Serves as a substrate in studies involving enzyme-catalyzed transformations.
Medicine:
Anticancer Research: Integral in the development and production of paclitaxel, a key drug in cancer chemotherapy.
Industry:
Pharmaceutical Manufacturing: Employed in the large-scale production of paclitaxel and related compounds.
Mécanisme D'action
The mechanism of action of 19-Hydroxy-10-deacetyl Baccatin-III is primarily related to its role as a precursor in the biosynthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells . The molecular targets include tubulin, a protein that forms the structural component of microtubules .
Comparaison Avec Des Composés Similaires
10-Deacetylbaccatin III: Another precursor in the biosynthesis of paclitaxel.
Baccatin III: A closely related compound also involved in the synthesis of paclitaxel.
Uniqueness: 19-Hydroxy-10-deacetyl Baccatin-III is unique due to its specific hydroxylation pattern, which is crucial for the subsequent steps in the biosynthesis of paclitaxel. This hydroxylation enhances its reactivity and suitability as a synthetic intermediate .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,18-19,21-22,24,30,33-34,37H,10-13H2,1-4H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALOPRXVBVZSAC-RIFKXWPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)


![2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-](/img/structure/B601341.png)





![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
